molecular formula C9H8Cl2N2O2 B12678140 Benzamide, 2-((dichloroacetyl)amino)- CAS No. 88203-03-6

Benzamide, 2-((dichloroacetyl)amino)-

Cat. No.: B12678140
CAS No.: 88203-03-6
M. Wt: 247.07 g/mol
InChI Key: CTPFAVZEPCBUKH-UHFFFAOYSA-N
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Description

Benzamide, 2-((dichloroacetyl)amino)- is a chemical compound with the molecular formula C9H8Cl2N2O2 It is a derivative of benzamide, where the amide group is substituted with a dichloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-((dichloroacetyl)amino)- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve similar condensation reactions but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as recrystallization to obtain the desired product in pure form .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-((dichloroacetyl)amino)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., OH-) in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives .

Scientific Research Applications

Benzamide, 2-((dichloroacetyl)amino)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzamide, 2-((dichloroacetyl)amino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, which lacks the dichloroacetyl group.

    N-butyl benzamide: A derivative with a butyl group substitution.

    2,3-dimethoxybenzamide: A derivative with methoxy groups at the 2 and 3 positions.

Uniqueness

Benzamide, 2-((dichloroacetyl)amino)- is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

88203-03-6

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

2-[(2,2-dichloroacetyl)amino]benzamide

InChI

InChI=1S/C9H8Cl2N2O2/c10-7(11)9(15)13-6-4-2-1-3-5(6)8(12)14/h1-4,7H,(H2,12,14)(H,13,15)

InChI Key

CTPFAVZEPCBUKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C(Cl)Cl

Origin of Product

United States

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